molecular formula C14H19NO4 B596217 Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 198021-01-1

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B596217
CAS No.: 198021-01-1
M. Wt: 265.309
InChI Key: HFXHWECLNXQJID-UHFFFAOYSA-N
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Description

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research focuses on its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 8, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Biological Activity

Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Basic Characteristics

  • Molecular Formula : C14H19NO4
  • Molar Mass : 265.3 g/mol
  • Density : 1.131 g/cm³
  • Boiling Point : 417.6 °C at 760 mmHg
  • Flash Point : 206.4 °C
  • Vapor Pressure : 3.5×1073.5\times 10^{-7} mmHg at 25 °C
  • Refractive Index : 1.515

These properties indicate that this compound is a stable compound with potential for various applications in medicinal chemistry .

Antiviral Activity

Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives against various viruses, including SARS-CoV-2. A notable study reported that compounds structurally related to this compound exhibited significant antiviral activity in vitro. Specifically:

  • Compound Structure : A related compound showed an EC50 of 2.78 μM against SARS-CoV-2 in Calu-3 human lung cells.
  • Mechanism of Action : The compound primarily inhibited post-entry viral replication, differing from the action of chloroquine which inhibits viral entry .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance:

  • In Vitro Studies : Compounds similar to this compound were tested against multiple pathogens and showed promising results in inhibiting bacterial growth.

Antiparasitic Activity

Another area of interest is the antiparasitic potential of tetrahydroisoquinoline derivatives. Studies have shown that certain modifications in the tetrahydroisoquinoline structure can enhance activity against malaria parasites:

  • Activity Against Plasmodium falciparum : Some derivatives have been reported to exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum .

Summary of Biological Activities

Activity TypeRelated CompoundEC50/IC50Mechanism of Action
AntiviralTetrahydroisoquinoline derivative2.78 μM (SARS-CoV-2)Inhibits post-entry viral replication
AntimicrobialVarious derivativesVariesInhibition of bacterial growth
AntiparasiticTetrahydroisoquinoline derivativeVariesInhibition of Plasmodium falciparum

Case Study 1: SARS-CoV-2 Inhibition

In a study focusing on the antiviral properties of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against SARS-CoV-2. The lead compound exhibited a half-maximal effective concentration (EC50) significantly lower than that of chloroquine, indicating superior antiviral activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of this compound against a panel of bacterial strains. The results demonstrated substantial inhibition rates compared to control groups.

Properties

IUPAC Name

ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXHWECLNXQJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660803
Record name Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198021-01-1
Record name Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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